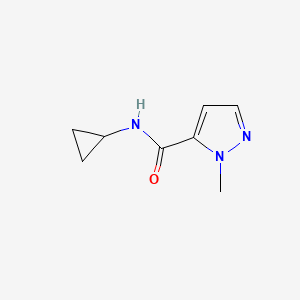
4-Methoxy-2,2-difluoro-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2,2-difluoro-1,3-benzodioxole (MDFBD) is an organic compound of increasing interest due to its unique properties. MDFBD has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, MDFBD has been shown to possess excellent solubility and stability, making it an attractive candidate for drug development and laboratory experiments.
Applications De Recherche Scientifique
4-Methoxy-2,2-difluoro-1,3-benzodioxole has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, 4-Methoxy-2,2-difluoro-1,3-benzodioxole has been shown to possess excellent solubility and stability, making it an attractive candidate for drug development and laboratory experiments.
Mécanisme D'action
The exact mechanism of action of 4-Methoxy-2,2-difluoro-1,3-benzodioxole is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammation process. It is also thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage. In addition, 4-Methoxy-2,2-difluoro-1,3-benzodioxole has been found to inhibit the growth of cancer cells, likely through the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
4-Methoxy-2,2-difluoro-1,3-benzodioxole has been found to possess a wide range of biochemical and physiological effects. In preclinical studies, 4-Methoxy-2,2-difluoro-1,3-benzodioxole has been shown to reduce inflammation, scavenge free radicals, and inhibit the growth of cancer cells. In addition, 4-Methoxy-2,2-difluoro-1,3-benzodioxole has been found to possess anti-bacterial, anti-fungal, and anti-viral properties. Furthermore, 4-Methoxy-2,2-difluoro-1,3-benzodioxole has been shown to possess anti-diabetic and anti-hyperlipidemic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methoxy-2,2-difluoro-1,3-benzodioxole has several advantages for use in laboratory experiments. It has excellent solubility and stability, making it an ideal candidate for drug development. In addition, 4-Methoxy-2,2-difluoro-1,3-benzodioxole has a wide range of biological activities, making it a valuable tool for studying various biochemical and physiological processes. However, there are some limitations to consider when using 4-Methoxy-2,2-difluoro-1,3-benzodioxole in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its effects on humans have not yet been studied.
Orientations Futures
There are several potential future directions for research involving 4-Methoxy-2,2-difluoro-1,3-benzodioxole. Further studies are needed to better understand its exact mechanism of action and to evaluate its effects on humans. In addition, further research is needed to explore its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. Finally, further studies are needed to explore the potential therapeutic uses of 4-Methoxy-2,2-difluoro-1,3-benzodioxole, such as its use in the treatment of inflammation, cancer, and other diseases.
Méthodes De Synthèse
4-Methoxy-2,2-difluoro-1,3-benzodioxole can be synthesized through various methods, including the reaction of 4-methoxybenzaldehyde with 2,2-difluorobenzaldehyde in the presence of a base. This method has been found to produce the highest yields of 4-Methoxy-2,2-difluoro-1,3-benzodioxole and is the most commonly used method for its synthesis. Alternatively, 4-Methoxy-2,2-difluoro-1,3-benzodioxole can also be synthesized through the reaction of 4-methoxybenzaldehyde and 2,2-difluorobenzoyl chloride in the presence of an acid.
Propriétés
IUPAC Name |
2,2-difluoro-4-methoxy-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-11-5-3-2-4-6-7(5)13-8(9,10)12-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQJHCBZIYHZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,2-difluoro-1,3-benzodioxole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)

